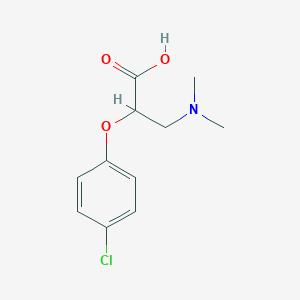
2-(4-Chlorophenoxy)-3-(dimethylamino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenoxy)-3-(dimethylamino)propanoic acid, also known as clofibric acid, is a chemical compound that belongs to the class of fibric acid derivatives. It is widely used in scientific research, particularly in the field of biochemistry and molecular biology.
Mechanism of Action
Clofibric acid activates PPARs by binding to the ligand-binding domain of the receptor, leading to conformational changes that allow for the recruitment of coactivators and subsequent gene expression. This activation of PPARs leads to an increase in fatty acid oxidation, glucose uptake, and insulin sensitivity, as well as a decrease in inflammation.
Biochemical and Physiological Effects:
Clofibric acid has been shown to have a variety of biochemical and physiological effects, including the regulation of lipid metabolism, glucose homeostasis, and inflammation. In addition, it has been shown to have anti-cancer properties and may be useful in the treatment of certain types of cancer.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-Chlorophenoxy)-3-(dimethylamino)propanoic acid acid in lab experiments is its ability to activate PPARs, making it a useful tool in the study of metabolic diseases. However, one limitation is that it may have off-target effects, leading to potential complications in experiments.
Future Directions
For the use of 2-(4-Chlorophenoxy)-3-(dimethylamino)propanoic acid acid in scientific research include the development of more selective PPAR agonists, as well as the investigation of its potential as a therapeutic agent for metabolic diseases and cancer.
In conclusion, 2-(4-Chlorophenoxy)-3-(dimethylamino)propanoic acid acid is a valuable tool compound in scientific research due to its ability to activate PPARs and regulate lipid metabolism, glucose homeostasis, and inflammation. Its biochemical and physiological effects, as well as its advantages and limitations for lab experiments, make it an important compound in the study of metabolic diseases and cancer. Further research is needed to fully understand its potential as a therapeutic agent and to develop more selective PPAR agonists.
Synthesis Methods
Clofibric acid can be synthesized through the reaction of 4-chlorophenol with chloroacetyl chloride, followed by reaction with dimethylamine. The resulting product is then hydrolyzed to obtain 2-(4-Chlorophenoxy)-3-(dimethylamino)propanoic acid acid. This synthesis method has been well established and has been used in numerous studies.
Scientific Research Applications
Clofibric acid is commonly used as a tool compound in scientific research due to its ability to activate peroxisome proliferator-activated receptors (PPARs). PPARs are a class of nuclear receptors that play a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARs by 2-(4-Chlorophenoxy)-3-(dimethylamino)propanoic acid acid has been shown to induce the expression of genes involved in lipid metabolism and glucose uptake, making it an important tool in the study of metabolic diseases such as diabetes and obesity.
properties
IUPAC Name |
2-(4-chlorophenoxy)-3-(dimethylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3/c1-13(2)7-10(11(14)15)16-9-5-3-8(12)4-6-9/h3-6,10H,7H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSIJOCNWGAODF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C(=O)O)OC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)-3-(dimethylamino)propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2887372.png)
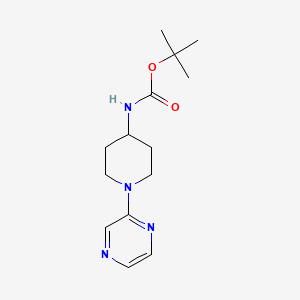
![5-Oxo-7a-phenyl-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B2887375.png)
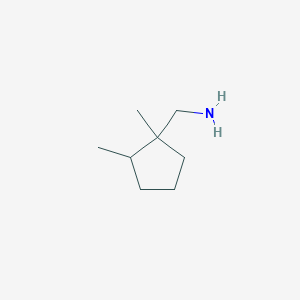
![[2-(2-Ethoxyphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2887377.png)
![[4-(Thiophen-3-yl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B2887379.png)
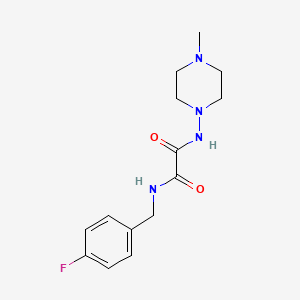
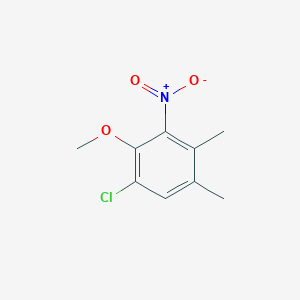
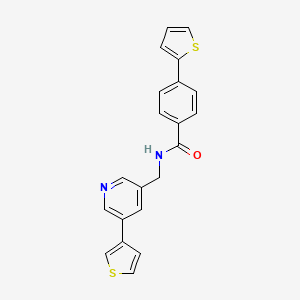

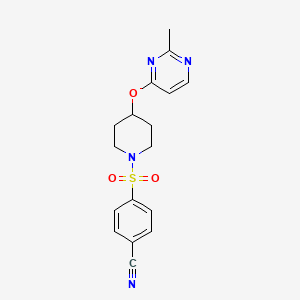
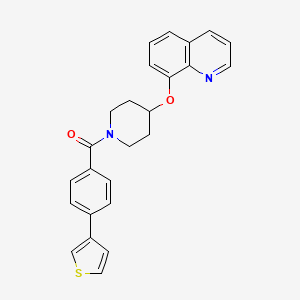
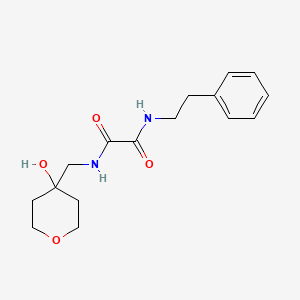
![2-{[6-(1-adamantyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-cyclopropylacetamide](/img/structure/B2887392.png)